Vardenafil hydrochloride is a synthetic compound primarily investigated for its role in treating erectile dysfunction (ED) [, , , , , , , , , , , ]. It belongs to a class of drugs known as phosphodiesterase type 5 (PDE5) inhibitors, which exert their effects by modulating specific enzymatic pathways involved in smooth muscle relaxation and blood flow regulation [, , , , , , , , , , , , , ]. While its clinical applications are well-documented, research also explores its potential in other areas, such as pulmonary arterial hypertension [].
Related Compounds
Vardenafil
Compound Description: Vardenafil is the free base form of vardenafil hydrochloride. It is a selective inhibitor of phosphodiesterase type 5 (PDE5), an enzyme found in the smooth muscle of the corpus cavernosum. [] Vardenafil is used to treat erectile dysfunction (ED). []
Relevance: Vardenafil is the free base form of the target compound, vardenafil hydrochloride. [] Vardenafil hydrochloride is converted to vardenafil in the body. Both compounds share the same mechanism of action, inhibiting PDE5 to enhance erectile function. []
Vardenafil hydrochloride trihydrate
Compound Description: This compound is a hydrated form of vardenafil hydrochloride, containing three water molecules per molecule of vardenafil hydrochloride. [, , ] It is used in the preparation of orally disintegrating tablets due to its improved dissolution properties. [, ]
Relevance: Vardenafil hydrochloride trihydrate is a hydrated form of the target compound and exhibits similar pharmacological activity. [] The trihydrate form offers advantages in pharmaceutical formulation, particularly in achieving rapid drug release. []
Vardenafil dimer
Compound Description: This compound is a dimer of vardenafil, formed by the covalent linkage of two vardenafil molecules. [] It is identified as a related substance (impurity) during the synthesis of vardenafil hydrochloride trihydrate. []
Relevance: Vardenafil dimer is structurally related to the target compound, formed through a dimerization reaction. [] Its presence as an impurity highlights the importance of controlling synthetic conditions during drug manufacturing.
Vardenafil N-oxide
Compound Description: This compound is an oxidized form of vardenafil, where an oxygen atom is bound to the nitrogen atom of the piperazine ring. [] Like the vardenafil dimer, it is also considered a related substance (impurity) found during the synthesis of vardenafil hydrochloride trihydrate. []
Relevance: Vardenafil N-oxide is another structural analog of the target compound, arising from oxidation during synthesis. [] Its identification as an impurity emphasizes the need for robust purification processes in drug production.
Vardenafil glycene
Compound Description: This related substance is formed through a reaction between vardenafil and glycine. [] It is also identified as an impurity during the synthesis of vardenafil hydrochloride trihydrate. []
Relevance: Vardenafil glycene highlights a potential reaction between the target compound and an amino acid, glycine, during synthesis. [] This compound emphasizes the importance of considering potential side reactions and impurities during drug development.
Vardenafil oxopiperazine
Compound Description: This compound is a derivative of vardenafil with a modified piperazine ring. [] It is also identified as a related substance during the synthesis of vardenafil hydrochloride trihydrate. []
Relevance: Vardenafil oxopiperazine represents another structural modification of the piperazine ring in the target compound. [] Its identification as an impurity underscores the need to characterize and control the formation of byproducts during drug synthesis.
Vardenafil oxoacetic acid
Compound Description: This compound is a derivative of vardenafil, formed through oxidation and further derivatization. [] It is also identified as an impurity during the synthesis of vardenafil hydrochloride trihydrate. []
Relevance: Vardenafil oxoacetic acid highlights the susceptibility of the target compound to oxidation and subsequent reactions. [] The identification and characterization of such impurities are crucial in ensuring the quality and safety of the final drug substance.
Phenyl Vardenafil
Compound Description: This analog of vardenafil features a phenyl group replacing a specific substituent on the core structure. [] It is identified as an impurity during the bulk drug synthesis of vardenafil hydrochloride trihydrate. []
Relevance: Phenyl vardenafil exemplifies a structural modification of the target compound, emphasizing the potential for variations in substituents during synthesis. [] Understanding the formation and potential impact of such analogs is vital in drug development.
Dapoxetine Hydrochloride
Compound Description: Dapoxetine hydrochloride is a selective serotonin reuptake inhibitor (SSRI) used to treat premature ejaculation. [] It has been investigated in combination with vardenafil hydrochloride in orally disintegrating tablets for the treatment of both ED and premature ejaculation. []
Relevance: Although not structurally related to vardenafil hydrochloride, dapoxetine hydrochloride is therapeutically relevant. [] The combination of both drugs in a single formulation offers potential advantages in addressing multiple aspects of male sexual dysfunction.
Source and Classification
Vardenafil hydrochloride is synthesized from various chemical precursors, with its primary structure being derived from imidazotriazinone compounds. It is classified under the International Nonproprietary Name (INN) system as vardenafil, while its hydrochloride form is denoted as vardenafil hydrochloride. The compound is also known by its trade name, Levitra, and is utilized in both clinical and research settings.
Synthesis Analysis
The synthesis of vardenafil hydrochloride involves several steps that yield the final product with high purity and yield. The process can be summarized as follows:
Chlorosulfonation Reaction: The synthesis begins with the chlorosulfonation of an imidazotriazinone compound using chlorosulfonic acid in a chlorinating solvent like thionyl chloride. This step produces an imidazotriazinone sulfonyl chloride intermediate.
Amidation: The sulfonyl chloride is then reacted with N-ethylpiperazine to form vardenafil base. This reaction typically occurs under anhydrous conditions to minimize byproduct formation and improve yield.
Formation of Hydrochloride Salt: The vardenafil base is subsequently converted into its hydrochloride salt by dissolving it in a suitable solvent (such as acetone) and adding concentrated hydrochloric acid. This step often involves crystallization processes to isolate the trihydrate form of vardenafil hydrochloride.
Purification: The final product undergoes purification through crystallization, yielding vardenafil hydrochloride trihydrate with a melting point typically ranging from 192°C to 234°C depending on the specific synthesis method used.
Molecular Structure Analysis
The molecular formula of vardenafil hydrochloride is C23H32ClN6O4S, and its molecular weight is approximately 579.11 g/mol. The structure features several key components:
Imidazo[4,3-f][1,2,4]triazin-4-one Core: This bicyclic structure contributes to the pharmacological activity of the compound.
Ethoxy and Sulfonyl Groups: These functional groups enhance solubility and biological activity.
Piperazine Moiety: This component increases binding affinity to phosphodiesterase type 5 enzymes.
The three-dimensional structure allows for specific interactions with the target enzyme, facilitating its mechanism of action.
Chemical Reactions Analysis
Vardenafil hydrochloride participates in various chemical reactions:
Phosphodiesterase Inhibition: Vardenafil selectively inhibits phosphodiesterase type 5 (PDE5), preventing the breakdown of cyclic guanosine monophosphate (cGMP). This leads to increased levels of cGMP within smooth muscle cells, promoting vasodilation and enhanced blood flow during sexual arousal.
Metabolism: Vardenafil undergoes biotransformation primarily in the liver via cytochrome P450 enzymes, producing metabolites such as M1 (N-deethylated vardenafil). These metabolites are pharmacologically active but less potent than the parent compound.
Excretion: The drug and its metabolites are primarily excreted through the hepatobiliary system, with minor amounts eliminated via urine.
Mechanism of Action
Vardenafil's mechanism of action is centered on its role as a selective inhibitor of PDE5:
Nitric Oxide Release: During sexual stimulation, nitric oxide is released in the corpus cavernosum, activating guanylate cyclase.
Increased cGMP Levels: This activation leads to increased production of cGMP, which promotes smooth muscle relaxation and vasodilation.
Inhibition of PDE5: By inhibiting PDE5, vardenafil prevents the degradation of cGMP, thereby sustaining its effects and facilitating penile erection.
The selectivity for PDE5 over other phosphodiesterases contributes to its efficacy and safety profile compared to other treatments for erectile dysfunction.
Physical and Chemical Properties Analysis
Vardenafil hydrochloride exhibits several notable physical and chemical properties:
Solubility: It shows favorable solubility in aqueous solutions at low pH but decreases significantly at higher pH levels.
Melting Point: The melting point ranges from 192°C to 234°C depending on the specific crystalline form.
Stability: The trihydrate form is stable under ambient conditions but may undergo degradation under extreme temperatures or pH conditions.
These properties are critical for formulation development in pharmaceutical applications.
Applications
Vardenafil hydrochloride has several significant applications:
Treatment of Erectile Dysfunction: Primarily prescribed for men experiencing erectile dysfunction, enhancing sexual performance by improving blood flow.
Research Applications: Investigated for potential use in treating pulmonary arterial hypertension due to its vasodilatory effects.
Pharmacological Studies: Used in studies assessing phosphodiesterase inhibitors' effects on various physiological systems beyond sexual function.
The compound's efficacy has been well-documented in clinical trials, leading to its approval by regulatory agencies such as the Food and Drug Administration (FDA) in 2003.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
Vardenafil is the sulfonamide resulting from formal condensation of the sulfo group of 4-ethoxy-3-(5-methyl-7-propylimidazo[5,1-f][1,2,4]triazin-4(1H)-one-2-yl)benzenesulfonic acid and the secondary amino group of 4-ethylpiperazine. It has a role as a vasodilator agent and an EC 3.1.4.* (phosphoric diester hydrolase) inhibitor. It is a N-alkylpiperazine, an imidazotriazine and a N-sulfonylpiperazine. Vardenafil is a selective inhibitor of cyclic guanosine monophosphate (cGMP)-specific phosphodiesterase type 5 (PDE5) and an oral therapy for the treatment of erectile dysfunction. During sexual stimulation, nitric oxide (NO) is released from nerve endings and endothelial cells in the corpus cavernosum, activating the enzyme guanylate cyclase and increasing the synthesis of cGMP in the smooth muscle cells of the corpus cavernosum. PDE5 inhibitors, such as vardenafil, inhibit the degradation of cGMP and allow increased blood flow into the penis, resulting in an erection.. Compared to [sildenafil] and [tadalafil], vardenafil is a more potent inhibitor of PDE5; however, its selectivity for other PDE isoforms is lower than the one detected for tadalafil. The FDA approved the use of vardenafil for the treatment of erectile dysfunction in 2003. Although other PDE5 inhibitors such as [sildenafil] and [tadalafil] have been associated with rare cases of acute liver injury, the use of vardenafil has not been linked to hepatotoxic effects. The use of vardenafil as a monotherapy for the treatment of pulmonary arterial hypertension has also been evaluated. Vardenafil is a Phosphodiesterase 5 Inhibitor. The mechanism of action of vardenafil is as a Phosphodiesterase 5 Inhibitor. Vardenafil is a selective inhibitor of phosphodiesterase type 5 (PDE5) and is used as therapy of erectile dysfunction. Vardenafil has not been associated with serum aminotransferase elevations nor with clinically apparent liver injury. Vardenafil is a benzenesulfonamide derivative and phosphodiesterase type 5 (PDE5) inhibitor with vasodilatory activity. Vardenafil selectively inhibits PDE5, thus inhibiting the degradation of cyclic guanosine monophosphate (cGMP) found in the smooth muscle of the corpus cavernosa and corpus spongiosum of the penis. The inhibition of cGMP degradation results in prolonged muscle relaxation, vasodilation, and blood engorgement of the corpus cavernosa, prolonging penile erection. A piperazine derivative, PHOSPHODIESTERASE 5 INHIBITOR and VASODILATOR AGENT that is used as a UROLOGICAL AGENT in the treatment of ERECTILE DYSFUNCTION.
AX-024 is an inhibitor of the CD3ε-Nck interaction. It binds to the SH3.1 N-terminal domain of Nck1, preventing its binding to the proline-rich sequence of the CD3ε subunit of T cells. AX-024 inhibits T cell receptor-triggered T cell activation (IC50 = 1 nM for human T cells) and selectively decreases proliferation of T cells over B cells. It prevents CD4+ T cell and macrophage infiltration to the cerebellum and spinal cord and improves neurological impairments in a MOG35-55 mouse model of experimental autoimmune encephalomyelitis (EAE) when administered at a dose of 10 mg/kg per day for ten days starting on the day of immunization. AX-024 (50 mg/kg) prevents the infiltration of eosinophils, macrophages, and neutrophils into the airway, as well as prevents an increase in IL-4 levels in bronchoalveolar lavage fluid (BALF), in an ovalbumin-sensitized mouse model of allergic airway disease. It does not prevent the memory T cell response to an immunodominant B8R poxvirus antigen peptide or to infection by ectromelia virus (mousepox). AX-024 hydrochloride is an cytokine release inhibitor which can strongly inhibit the production of interleukin-6 (IL-6), tumor necrosis factor-α (TNFα), interferon-γ (IFN-γ), IL-10 and IL-17A.